![molecular formula C17H10Cl2F2N2O2S B2811156 5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one CAS No. 723332-02-3](/img/structure/B2811156.png)

5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

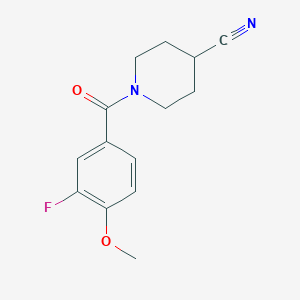

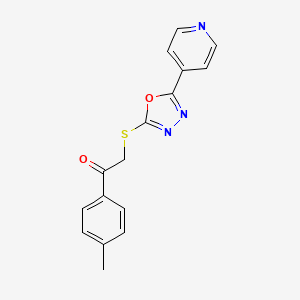

The compound “5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one” has a CAS Number of 723332-02-3 . It has a molecular weight of 415.25 . The IUPAC name for this compound is (5Z)-5-(2,4-dichlorobenzylidene)-3-[4-(difluoromethoxy)phenyl]-2-thioxo-4-imidazolidinone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H10Cl2F2N2O2S/c18-10-2-1-9(13(19)8-10)7-14-15(24)23(17(26)22-14)11-3-5-12(6-4-11)25-16(20)21/h1-8,16H,(H,22,26)/b14-7- . This code provides a detailed description of the molecular structure of the compound.Scientific Research Applications

Chemical Synthesis and Reactivity

Research into compounds structurally related to the query compound focuses on the synthesis and reactivity of imidazolidine derivatives and thiazolidinone compounds. For instance, reactions of 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones with organometallic reagents have been studied, showing exclusive 1,2-addition products, indicating these compounds do not react like normal unsaturated carbonyl compounds (Akeng'a & Read, 2005). This demonstrates the unique reactivity of imidazolidinone derivatives, which could be relevant for the synthesis and functionalization of the query compound.

Antimicrobial Activity

Compounds with the thiazolidin-4-one core have shown promising antimicrobial activity. A study on the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone highlighted some derivatives showing pronounced antibacterial and antifungal activities (Patel, Patel, & Patel, 2010). Another research on thiazolidin-4-one derivatives reported the synthesis and antimicrobial evaluation of novel compounds, revealing moderate to excellent activity against selected bacterial and fungal strains (B'Bhatt & Sharma, 2017). These findings suggest that modifying the thiazolidin-4-one structure, as seen in related compounds, could yield new agents with significant antimicrobial properties.

Anticancer and Cytotoxic Activities

The exploration of imidazolidinone and thiazolidinone derivatives extends into anticancer research. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents were synthesized and showed promising anticancer activity (Gomha, Salah, & Abdelhamid, 2014). Another study on pyrazole- and isoxazole-based heterocycles reported anti-HSV-1 and cytotoxic activities, with some compounds reducing viral plaques significantly (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). These studies highlight the potential of such compounds in developing new anticancer and antiviral agents.

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be subjected to grinding/shock/friction . It should not be allowed to come in contact with air or water, as it may cause a violent reaction and possible flash fire .

properties

IUPAC Name |

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F2N2O2S/c18-10-2-1-9(13(19)8-10)7-14-15(24)23(17(26)22-14)11-3-5-12(6-4-11)25-16(20)21/h1-8,16H,(H,22,26)/b14-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKTVUSFOUCTOW-AUWJEWJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)NC2=S)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/NC2=S)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2811093.png)

![2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2811094.png)